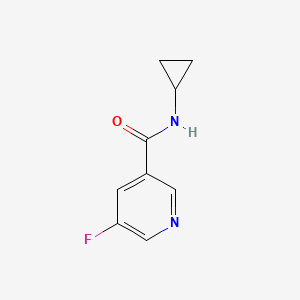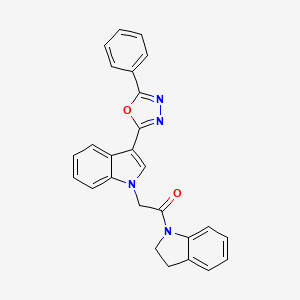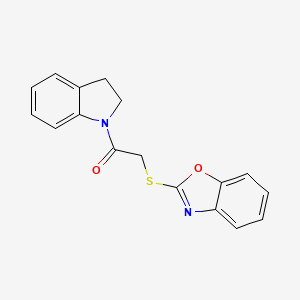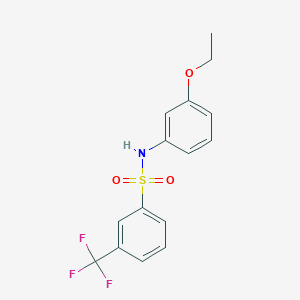![molecular formula C10H15N3O B2917382 3-[(4-Aminophenyl)methyl]-1,1-dimethylurea CAS No. 1401313-12-9](/img/structure/B2917382.png)
3-[(4-Aminophenyl)methyl]-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-Aminophenyl)methyl]-1,1-dimethylurea” is a chemical compound with the molecular formula C10H15N3O . It’s important to note that the information available for this specific compound is limited.
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, there are related studies that might provide insight. For instance, a study discusses the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A novel series of derivatives synthesized from a base compound related to 3-[(4-Aminophenyl)methyl]-1,1-dimethylurea demonstrated significant antimicrobial activity. These compounds were evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showcasing higher activity compared to reference drugs in some cases. Molecular modeling indicated their potential mechanism of action through interactions with key bacterial enzymes, suggesting their utility in developing new antimicrobial agents (Ghorab et al., 2017).
Neuroprotective Properties
The neuroprotective effects of compounds structurally similar to this compound have been studied, with some showing promise in protecting neurons from excitotoxic death. This finding is crucial for exploring therapeutic strategies against neurodegenerative diseases, highlighting the compound's potential in neuroscience research (Lu & Mattson, 2001).
Environmental Biodegradation
Research has also focused on the environmental aspects, particularly the biodegradation of phenylurea herbicides, which share a structural component with this compound. A Sphingomonas sp. strain capable of metabolizing a phenylurea herbicide was isolated, demonstrating the potential for bioremediation of contaminated environments. This study underscores the environmental relevance of compounds within this chemical class (Sørensen, Ronen, & Aamand, 2001).
Anticancer Activity
The development of novel anticancer agents also features the utilization of compounds akin to this compound. Some derivatives have been identified as potent apoptosis inducers in various cancer cell lines, indicating their potential in cancer therapy. These findings are pivotal for the advancement of new cancer treatments, highlighting the compound's significance in oncological research (Kemnitzer et al., 2004).
Eigenschaften
IUPAC Name |
3-[(4-aminophenyl)methyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10(14)12-7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKLQBBFXXGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2917299.png)



![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)
![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)
![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)





![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)
